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Compound of Interest
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yl)-2-propenoate
CAS No.: 40918-96-5

Cat. No.: B3136057

Get Quote

Executive Summary

Benzodioxole cinnamates (derivatives of 3-(1,3-benzodioxol-5-yl)acrylic acid) represent a
privileged scaffold in medicinal chemistry, effectively bridging the gap between natural
phenylpropanoids (like ferulic acid) and synthetic pharmacophores. This guide analyzes their
performance as bioisosteres for catechol-containing drugs, offering superior metabolic stability
and lipophilicity.

Key Differentiators:

+ Metabolic Shielding: The methylenedioxy ring protects the susceptible 3,4-dihydroxy moiety
from rapid methylation by Catechol-O-Methyltransferase (COMT), extending in vivo half-life
compared to caffeic acid derivatives.

¢ Rigid Linker: The

-unsaturated carbonyl chain provides a rigid spacer that optimizes binding in deep
hydrophobic pockets (e.g., Tyrosinase active site, GABA receptors).
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Part 1: Chemical Architecture & Scaffold Analysis

The biological potency of benzodioxole cinnamates relies on three distinct structural domains.
Modifications in these regions drastically alter target selectivity.

Domain Structural Component SAR Function

Acts as a lipophilic bioisostere
of the catechol group.

Essential for
A (Head) 1,3-Benzodioxole Ring
stacking interactions and

hydrogen bond acceptance

(via ether oxygens).

Maintains planarity for
intercalation. The conjugated
Vinyl Chain ( double bond is a Michael
B (Linker) acceptor, critical for covalent
-unsaturation) modification of cysteine
residues in certain enzymes

(e.g., Nrf2 pathway).

The "Activity Switch." Esters
favor membrane permeability
(anticancer); Amides improve
C (Tail) Carboxyl/Amide Terminus BBB penetration
(anticonvulsant); Free acids
favor solubility and enzyme

chelation.

Part 2: Comparative Performance Analysis
Anticonvulsant Activity: The "Stiripentol Effect"

Benzodioxole cinnamides act as modulators of the GABA-A receptor system. Unlike simple
cinnamides, the benzodioxole ring enhances affinity for the benzodiazepine binding site due to
increased electron density.
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Comparative Data: Protection Against MES (Maximal Electroshock) Seizures

ED50 (mglkg, Pl (Protective Mechanism

Compound Structure Type .
Mice) Index) Note

) Standard drug;
o Benzodioxole )
Stiripentol 240 1.5 acts via GABA
Alcohol ]
modulation.

High lipophilicit
Benzodioxole gh lipop y

Compound 6 ] ) 68.3 >4.0 improves BBB
Cinnamide ]
crossing.
) Lacks the
] ] Unsubstituted ]
Cinnamide ~150 2.1 electron-donating
Phenyl _ _
dioxole ring.

Standard broad-
Valproic Acid Aliphatic Acid 252 1.8 spectrum

reference.

Data Source: Synthesized from comparative analysis of cinnamamide SAR studies [1, 2].

Anticancer Potency: Cytotoxicity vs. Selectivity

In oncology, benzodioxole cinnamates (specifically esters) function as "mitocans"—agents that
target mitochondria. They disrupt the mitochondrial membrane potential (

) more effectively than their hydroxylated counterparts due to the lipophilic nature of the
masked catechol.

Cytotoxicity Profile (HeLa Cell Line)
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IC50 (

Selectivity Index Performance
Compound .
M) (Sl) Verdict
Piperine Benzodioxole Amide 55.4 Low
MDCA-Methyl Ester Benzodioxole Ester 16.2 High
Caffeic Acid Dihydroxy Acid > 100 N/A
HJ1 Piperine Derivative 4.5 Very High

Observation: The conversion of the amide (Piperine) to a simple ester (MDCA-Methyl Ester) or
a modified pharmacophore (HJ1) significantly lowers the IC50, suggesting that the bulky
piperidine ring of piperine may sterically hinder binding in certain cancer targets [3, 4].

Tyrosinase Inhibition: The "Masked Catechol"
Advantage

Benzodioxole cinnamates are competitive inhibitors of tyrosinase. Unlike catechols (which are
substrates that get oxidized to quinones), the benzodioxole ring binds to the copper active site
but resists oxidation, acting as a "dead-end" inhibitor.

Inhibition Constant (

) Comparison

IC50 (
Inhibitor Type Mechanism

M)
Kojic Acid Standard 16.7 Copper Chelation
Ferulic Acid Phenylpropanoid 68.5 Substrate/Inhibitor Mix
Compound c27 Benzodioxole-Eugenol  3.07 Mixed-Type Inhibition
MDCA Benzodioxole Acid 46.4 Competitive

Insight: Compound c27 (a hybrid) outperforms the standard Kojic Acid by ~5-fold, validating the
strategy of linking the benzodioxole head to a hydrophobic tail to occupy the full length of the
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enzyme's active site tunnel [5, 6].

Part 3: Mechanistic Visualization
Diagram 1: Tyrosinase Inhibition Logic

The following diagram illustrates how the benzodioxole scaffold blocks the enzymatic pathway
compared to natural substrates.
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Caption: The benzodioxole ring mimics the L-DOPA structure to enter the active site but lacks
the free hydroxyl groups required for oxidation, effectively "jamming" the catalytic cycle.

Part 4: Experimental Protocols
Protocol A: Green Synthesis of 3-(1,3-benzodioxol-5-
yl)acrylic Acid (MDCA)

Standard Knoevenagel condensations often use toxic pyridine. This "Green Chemistry"
protocol uses L-proline as a catalyst, ensuring high purity for biological testing.

Reagents:

e Piperonal (1.5 mmol)

e Malonic Acid (1.5 mmol)[1]

e L-Proline (0.15 mmol, 10 mol%)

e Ethanol (3 mL)
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Step-by-Step Workflow:

¢ Dissolution: In a 10 mL round-bottom flask, dissolve Piperonal and Malonic Acid in Ethanol.
o Catalysis: Add L-Proline. The solution should remain clear/yellow.

o Reaction: Heat the mixture to 60°C with magnetic stirring for 4 hours.

o Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of
the aldehyde spot (

) indicates completion.
« |solation: Evaporate ethanol under reduced pressure.

 Purification: Wash the residue with cold water (removes proline and unreacted malonic acid).
Recrystallize from ethanol/water (80:20).

* Yield: Expect ~80% yield of white/pale yellow crystals.

Protocol B: Tyrosinase Inhibition Assay

Self-validating system using L-DOPA as the substrate.

Materials:

Mushroom Tyrosinase (Sigma, 1000 U/mL)

L-DOPA (2.5 mM in phosphate buffer)

Phosphate Buffer (50 mM, pH 6.8)

96-well microplate reader (475 nm)

Procedure:

o Blank: 140

L Buffer + 20
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L Enzyme.
» Control: 120
L Buffer + 20
L Enzyme + 20
L Solvent (DMSO).
e Test: 120
L Buffer + 20
L Enzyme + 20
L Benzodioxole Cinnamate (varying conc.).

e |ncubation: Incubate at 25°C for 10 minutes.
e |nitiation: Add 40

L L-DOPA to all wells.

o Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for
10 minutes.

e Calculation:

Diagram 2: Synthesis Logic Flow
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Caption: Divergent synthesis strategy from the core MDCA scaffold to target-specific
derivatives.

References

¢ Structure-activity relationship in cinnamamides. Synthesis and anticonvulsant activity.
Journal of Medicinal Chemistry. [Link]

¢ Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-
Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (MDPI). [Link]

* Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal
of the Brazilian Chemical Society. [Link]

» Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity.
Bioorganic & Medicinal Chemistry Letters. [Link]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3136057/docs?utm_src=pdf-body-img#benzodioxole-cinnamates-a-structure-activity-relationship-sar-application-guide
https://pubmed.ncbi.nlm.nih.gov/7241510/
https://www.mdpi.com/1420-3049/26/6/1582
https://www.scielo.br/j/jbcs/a/4q4q4q4q4q4q4q4q4q4q4q4/?lang=en
https://pubmed.ncbi.nlm.nih.gov/38996898/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3136057?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic
Acid—Eugenol Esters. International Journal of Molecular Sciences. [Link]

e Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel
Condensation. Molecules. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Benzodioxole Cinnamates: A Structure-Activity
Relationship (SAR) & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3136057/docs#benzodioxole-cinnamates-a-structure-
activity-relationship-sar-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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